molecular formula C7H9N3 B1610236 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 787541-88-2

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B1610236
CAS No.: 787541-88-2
M. Wt: 135.17 g/mol
InChI Key: RAAFDHOWTMRUEA-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 787541-88-2) is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C7H9N3 and a molecular weight of 135.17 g/mol, this compound features a fused bicyclic structure that serves as a privileged scaffold for the design of kinase inhibitors . The core pyrrolo[3,4-d]pyrimidine structure is a key component in developing small molecules that target oncology pathways, such as ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors . Its structural similarity to purine bases allows it to mimic ATP, facilitating competitive binding in the active sites of various kinases, a mechanism crucial for interrupting signaling pathways in cancer cells . This compound is supplied with a minimum purity of 95% . It is characterized by a LogP of approximately -0.005 and has 3 hydrogen bond acceptors and 1 hydrogen bond donor, properties that influence its bioavailability and interaction with biological targets . Researchers utilize this chemical as a critical precursor for further functionalization via Suzuki coupling, nucleophilic substitution, and other reactions to explore structure-activity relationships (SAR) . As a solid for research purposes, it requires careful handling; safety data indicates it may be harmful if swallowed (H302) . This product is intended for laboratory research applications only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5-9-3-6-2-8-4-7(6)10-5/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAFDHOWTMRUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447245
Record name 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787541-88-2
Record name 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves the cyclization of suitable precursors to construct the fused bicyclic core.

  • Key Precursors:

    • 2-Methylpyrrole
    • Cyanamide or related nitrogen-containing reagents
  • General Synthetic Route:
    The synthesis typically starts with the reaction of 2-methylpyrrole with cyanamide. This step forms an intermediate that undergoes intramolecular cyclization under controlled conditions to yield the pyrrolopyrimidine skeleton. The reaction conditions often involve heating and the use of acidic or basic catalysts to facilitate ring closure.

  • Salt Formation:
    The compound is frequently isolated as its dihydrochloride salt to improve solubility and stability, which is advantageous for downstream applications.

Step Reaction Component Conditions Outcome
1 2-Methylpyrrole + Cyanamide Heating, acidic/basic catalyst Formation of intermediate
2 Cyclization Elevated temperature Formation of fused pyrrolopyrimidine core
3 Salt formation Treatment with HCl Dihydrochloride salt of product

Industrial Production Methods

Industrial synthesis of this compound focuses on scalability, yield optimization, and purity enhancement.

  • Scale-Up Considerations:

    • Use of continuous flow reactors to maintain precise temperature and reaction time control.
    • Optimization of reagent stoichiometry to minimize by-products.
    • Employment of purification techniques such as recrystallization or chromatography to isolate the dihydrochloride salt with high purity.
  • Process Optimization:
    Reaction parameters including solvent choice, temperature, pH, and catalyst concentration are systematically varied to maximize yield and minimize impurities.

Parameter Typical Industrial Range Purpose
Temperature 80–120 °C Promote cyclization
Solvent Polar solvents (e.g., ethanol, water) Enhance solubility and reaction rate
Catalyst Acidic or basic catalysts Facilitate ring closure
Purification Recrystallization, chromatography Obtain pure dihydrochloride salt

Summary Table of Preparation Parameters

Aspect Details
Starting Materials 2-Methylpyrrole, cyanamide
Key Reaction Cyclization to form fused pyrrolopyrimidine
Catalysts Acidic or basic catalysts
Solvents Polar solvents (ethanol, water)
Temperature Range 80–120 °C
Product Isolation Formation of dihydrochloride salt, recrystallization
Industrial Techniques Continuous flow reactors, chromatography
Yield Optimization pH and temperature control

Chemical Reactions Analysis

Types of Reactions

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. This compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Table 1: Core Structural Differences

Compound Name Substituents/Modifications Core Structure CAS Number
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Methyl at C2, dihydrochloride salt Pyrrolo[3,4-d]pyrimidine 424819-90-9
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Benzyl at C6, Cl at C2 and C4 Pyrrolo[3,4-d]pyrimidine 779323-58-9
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Cyclopropyl at C2 Pyrrolo[3,4-d]pyrimidine 1628833-21-5
4-Amino-2-(1H-pyrazolo[3,4-b]pyridine-3-yl)-6-oxo derivative Pyrazolopyridine fusion, oxo at C6 Pyrazolo[3,4-b]pyridine-pyrimidine hybrid N/A
Pyrazolo[3,4-d]pyrimidine derivatives Variants: 4-anilino, 4-mercapto, or benzylidene Pyrazolo[3,4-d]pyrimidine N/A


Key Observations :

  • Substituent Effects : The methyl group in the target compound enhances metabolic stability compared to bulkier groups like benzyl . Chlorine substituents (e.g., in 6-benzyl-2,4-dichloro derivative) increase electrophilicity, favoring covalent binding to kinase targets .
  • Ring Fusion : Pyrazolo[3,4-d]pyrimidines () lack the saturated pyrrolidine ring, reducing conformational flexibility but improving π-π stacking in kinase binding pockets .

Table 2: Functional Comparisons

Compound Name Target/Activity IC₅₀/EC₅₀ (nM) Key Applications
This compound ATR kinase inhibition 120–150 Cancer therapy (RS/DDR pathways)
6-Benzyl-2,4-dichloro derivative JAK2/STAT3 inhibition 18–25 Inflammatory diseases
Pyrazolo[3,4-d]pyrimidines (4-anilino) Src family kinase inhibition 3–10 Oncology, osteoporosis
4-Amino-2-(1H-pyrazolo[3,4-b]pyridine-3-yl) cGMP modulation N/A Cardiovascular diseases

Key Observations :

  • The target compound exhibits moderate ATR inhibition, while pyrazolo[3,4-d]pyrimidines show higher potency against Src kinases due to optimized hydrogen bonding with conserved residues .
  • Chlorinated derivatives (e.g., 6-benzyl-2,4-dichloro) demonstrate sub-20 nM activity against JAK2, attributed to halogen bonding with kinase hinge regions .

Table 3: Stability and Toxicity

Compound Name Solubility (Water) Hazard Statements Key Safety Notes
This compound (HCl) High (salt form) H302 (oral toxicity) Use PPE; avoid inhalation
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (base) Low H315/H319 (skin/eye irritation) Handle under inert atmosphere
Pyrazolo[3,4-d]pyrimidines Moderate (DMSO soluble) H335 (respiratory irritation) Use fume hood

Key Observations :

  • The dihydrochloride form of the target compound improves aqueous solubility, critical for in vivo studies .
  • Non-salt forms (e.g., base structure in ) require organic solvents for handling, increasing operational hazards .

Biological Activity

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₉N₃
  • Molecular Weight : 135.166 g/mol
  • CAS Number : 135830-06-7

Research indicates that this compound acts primarily through inhibition of key enzymes involved in one-carbon metabolism, which is crucial for nucleotide synthesis and cellular proliferation. Specifically, it has been shown to inhibit serine hydroxymethyltransferase (SHMT), an enzyme that plays a significant role in cancer cell metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antitumor ActivityInhibits proliferation of various cancer cell lines (e.g., ovarian cancer)
Enzyme InhibitionTargets SHMT2 and other enzymes in one-carbon metabolism
Apoptosis InductionPromotes programmed cell death in cancer cells

Case Studies and Research Findings

  • Antitumor Efficacy :
    A study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine, including this compound, exhibited significant antitumor activity against cisplatin-sensitive and resistant ovarian cancer cell lines (A2780, SKOV3) by inducing apoptosis and inhibiting colony formation. The compound was effectively transported into cells via folate receptors and proton-coupled folate transporters .
  • Mechanistic Insights :
    Further investigations revealed that the compound's effectiveness is linked to its ability to accumulate in the mitochondria and cytosol of cancer cells, leading to metabolic disruptions that favor apoptosis. The targeted metabolomics approach indicated a significant inhibition of mitochondrial SHMT2, suggesting a dual mechanism involving both cytosolic and mitochondrial pathways .
  • Comparative Studies :
    Comparative analyses with other pyrrolo derivatives showed that modifications to the structure could enhance or diminish biological activity. For instance, certain substitutions on the pyrrolo ring led to variations in enzyme inhibition potency and solubility profiles, which are critical for therapeutic efficacy .

Future Directions

The ongoing research into this compound suggests promising avenues for its application in cancer therapy. Future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic potential in animal models.
  • Structural Modifications : To optimize potency and selectivity against various cancer types.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via cyclocondensation reactions using barbituric acid derivatives or through POCl₃-mediated chlorination of precursor pyrimidines. For example, heating 6-methoxyuracil with aldehydes in acetic acid/anhydride mixtures (110–115°C) yields fused pyrano-pyrimidine analogs, though optimization of stoichiometry and solvent systems is critical to minimize side products . Purification often involves recrystallization from ethanol or chromatography if substituents introduce polarity variations.

Q. How can structural characterization of this compound be systematically validated?

  • Use a combination of NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. For instance, X-ray crystallography resolves bond angles and confirms the fused pyrrolo-pyrimidine system, while ¹H NMR distinguishes methyl protons (δ ~2.5 ppm) and dihydro protons (δ ~3.8–4.2 ppm) . Discrepancies in spectral data should prompt re-evaluation of synthetic steps or solvent effects.

Q. What are the common challenges in achieving regioselectivity during functionalization of the pyrrolo-pyrimidine core?

  • Electrophilic substitution at the pyrimidine ring is influenced by steric hindrance from the methyl group and electron-donating/withdrawing effects of adjacent substituents. Computational modeling (DFT) can predict reactive sites, while experimental validation via halogenation or nitration under controlled conditions (e.g., low temperature, inert atmosphere) helps confirm regiochemical outcomes .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Contradictions between calculated and observed NMR shifts may arise from dynamic effects (e.g., ring puckering) or crystallographic disorder. Employ variable-temperature NMR to detect conformational flexibility, and cross-validate with IR spectroscopy or computational chemistry tools (e.g., Gaussian or ORCA) to model vibrational/electronic properties .

Q. What experimental design principles apply when studying the bioactivity of pyrrolo-pyrimidine analogs in enzyme inhibition assays?

  • Use a tiered approach: (1) In silico docking (AutoDock, Schrödinger) to identify potential binding pockets; (2) Kinetic assays (e.g., fluorescence-based) with purified enzymes (e.g., kinases) under physiological pH and temperature; (3) Control for non-specific binding via competitive inhibition studies with known inhibitors. Statistical rigor requires triplicate measurements and ANOVA for dose-response curves .

Q. How can computational methods enhance the design of this compound derivatives with tailored electronic properties?

  • Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict HOMO/LUMO energies, guiding substituent selection for redox-active applications (e.g., catalysis). Molecular dynamics simulations (NAMD/GROMACS) assess solubility and aggregation behavior in biological media, informing synthetic prioritization .

Q. What strategies mitigate decomposition of this compound under oxidative or photolytic conditions?

  • Stabilize the compound via electron-withdrawing substituents (e.g., nitro groups) at the 5-position or encapsulation in cyclodextrins. Accelerated aging studies (40°C/75% RH) paired with HPLC-UV monitoring quantify degradation kinetics, while mass spectrometry identifies breakdown products .

Methodological Considerations

  • Data Contradiction Analysis : Cross-correlate synthetic protocols with characterization data. For example, unexpected mass fragments may indicate unintended ring-opening, necessitating LC-MS/MS analysis .
  • Theoretical Frameworks : Link reactivity studies to frontier molecular orbital theory or Hammett linear free-energy relationships to rationalize substituent effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.